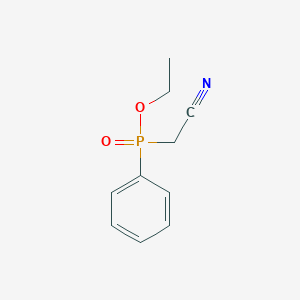![molecular formula C24H29Br B14506086 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene CAS No. 62856-50-2](/img/structure/B14506086.png)
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene is an organic compound with the molecular formula C24H31Br It is a brominated derivative of ethynylbenzene, characterized by the presence of a bromine atom and a decyl-substituted phenyl group attached to the ethynylbenzene core
Preparation Methods
The synthesis of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-[(4-decylphenyl)ethynyl]benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the para position.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-decylphenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) under an inert atmosphere to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille couplings to form biaryl or diaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene has several scientific research applications:
Material Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: The compound serves as a building block for designing novel pharmaceuticals with potential therapeutic properties.
Chemical Biology: It is employed in the development of molecular probes for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene depends on its specific application. In material science, its conductive properties are attributed to the conjugated system of the ethynylbenzene core, which facilitates electron transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-Bromo-4-[(4-decylphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1-Bromo-4-ethynylbenzene: Lacks the decyl-substituted phenyl group, resulting in different physical and chemical properties.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Contains an additional bromine atom, which can influence its reactivity and applications.
4-Bromo-4’-ethynylbiphenyl: Features a biphenyl core, offering different electronic and steric properties compared to the single phenyl ring in this compound.
Properties
CAS No. |
62856-50-2 |
|---|---|
Molecular Formula |
C24H29Br |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-decylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H29Br/c1-2-3-4-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(25)20-18-23/h11-14,17-20H,2-10H2,1H3 |
InChI Key |
WITDRKHFEYRTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
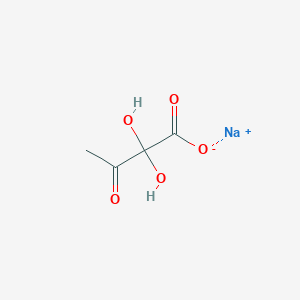
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)


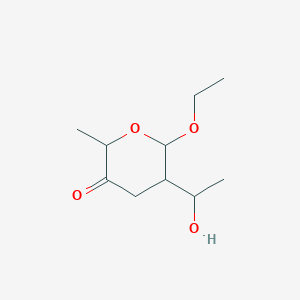
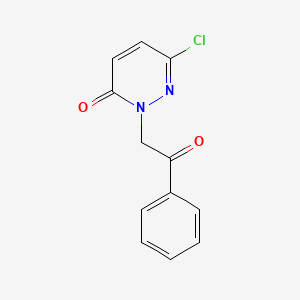
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
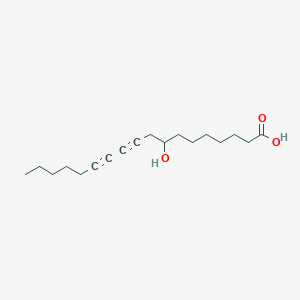
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
